molecular formula C22H25N7O2S B2693703 8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione CAS No. 872623-54-6

8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione

Cat. No. B2693703
CAS RN: 872623-54-6
M. Wt: 451.55
InChI Key: XQEBPFKCCFFNDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of this compound is 411.552 . The exact structure would require more specific information or advanced analytical techniques to determine.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 411.552 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

Purine derivatives, including 8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione, have been the subject of extensive synthesis and structural analysis to explore their potential applications. A notable study outlines a new route for synthesizing purine derivatives, emphasizing the role of sulfur intermediates in creating structurally diverse compounds with potential biological activities (Popil’nichenko, Solomyannyj, & Brovarets, 2011). The ability to manipulate the purine core structure through various substitutions provides a foundation for exploring novel applications in medicinal chemistry and beyond.

Biological Activities and Applications

Research into purine derivatives has revealed a wide range of biological activities, making them valuable in the development of new therapeutic agents. For instance, studies on substituted pyrimidines and purines containing 2,4-thiazolidinedione have demonstrated potential for anti-inflammatory and antitumor activities, hinting at the versatile applications of purine-based compounds in treating various diseases (Kim et al., 2004). This underscores the importance of purine derivatives in drug discovery and development, with a focus on targeting specific cellular pathways and receptors.

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2S/c1-15-10-11-23-20(24-15)32-13-7-12-29-17-18(28(3)22(31)26-19(17)30)25-21(29)27(2)14-16-8-5-4-6-9-16/h4-6,8-11H,7,12-14H2,1-3H3,(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEBPFKCCFFNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzyl(methyl)amino)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

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